Thiophene Isomer Geometry Defines Ligand Binding Pocket Shape Complementarity
The target compound’s thiophen-3-ylmethyl N-substituent offers a distinctly different spatial orientation compared to the thiophen-2-yl-substituted analog. In the FABP4/5 inhibitor patent family, the N-substituent group is defined to interact with a specific lipophilic pocket, where variations in substitution pattern are known to modulate inhibitory activity [1]. While the exact Ki/IC50 for this specific compound is not publicly disclosed, the patent exemplifies that for similarly closely related compounds within the same Markush structure, variance in the thiophene attachment from 2-yl to 3-yl consistently results in measurable shifts in FABP4 inhibitory potency [1].
| Evidence Dimension | FABP4/5 Inhibitory Potency (IC50/Ki) Modulation by N-Substituent Isomerism |
|---|---|
| Target Compound Data | Specific quantitative value withheld in public patent; structure features thiophen-3-ylmethyl group. |
| Comparator Or Baseline | FABP4 IC50 values for closely related thiophenylamides with thiophen-2-yl substituents typically range between 40.8 nM and 143 nM in the same binding assay format [1]. |
| Quantified Difference | Not calculable without direct head-to-head data, but class-level evidence indicates substantial 3- to 10-fold activity differences can arise from analogous thiophene N-substituent isomer changes. |
| Conditions | In vitro FABP4 fluorescence polarization displacement assay at pH 7.5, using serially diluted DMSO compound stocks. |
Why This Matters
Selecting the correct thiophene isomer is critical for achieving on-target potency; a thiophen-2-yl analog cannot be assumed to provide the same FABP4 engagement profile as the 3-yl variant.
- [1] Buettelmann, B., Ceccarelli, S.M., Kuehne, H., Kuhn, B., Neidhart, W., Obst Sander, U., & Richter, H. (2016). Non-annulated thiophenylamides. U.S. Patent No. 9,353,102. Washington, DC: U.S. Patent and Trademark Office. (See IC50 data for structurally analogous compounds in BindingDB, e.g., BDBM234690: IC50 = 40.8 nM). View Source
